3,4-DIFLUORO-N-(3-ISOXAZOLYL)BENZENESULFONAMIDE
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Overview
Description
ML251 Analog is a potent inhibitor of the enzyme phosphofructokinase, which is crucial in the glycolytic pathway of the parasitic protists Trypanosoma brucei and Trypanosoma cruzi. These organisms are responsible for diseases such as Human African Trypanosomiasis and Chagas disease .
Preparation Methods
The synthesis of ML251 Analog involves several steps, typically performed under nitrogen atmosphere to avoid moisture and air sensitivity. Anhydrous solvents such as dichloromethane, N,N-dimethylformamide, acetonitrile, methanol, and triethylamine are commonly used . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
ML251 Analog undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML251 Analog has significant applications in scientific research, particularly in the study of parasitic diseases. It is used to inhibit the enzyme phosphofructokinase in Trypanosoma brucei and Trypanosoma cruzi, making it a valuable tool in the research of Human African Trypanosomiasis and Chagas disease
Mechanism of Action
ML251 Analog exerts its effects by inhibiting the enzyme phosphofructokinase, which is a key enzyme in the glycolytic pathway. This inhibition disrupts the production of adenosine triphosphate, which is essential for the survival of Trypanosoma brucei and Trypanosoma cruzi . The molecular targets and pathways involved include the glycolytic pathway and the enzyme phosphofructokinase.
Comparison with Similar Compounds
ML251 Analog is unique in its potent inhibition of phosphofructokinase in Trypanosoma brucei and Trypanosoma cruzi. Similar compounds include:
PFK-015: An inhibitor of phosphofructokinase with a different mechanism of action.
AZD-1656: A glucokinase activator that indirectly affects glycolysis.
KAN0438757: A selective inhibitor of the metabolic kinase PFKFB3.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of ML251 Analog in its specific inhibition of phosphofructokinase in parasitic protists.
Properties
IUPAC Name |
3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O3S/c10-7-2-1-6(5-8(7)11)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGVZHDZFHFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NOC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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